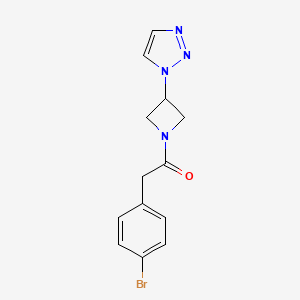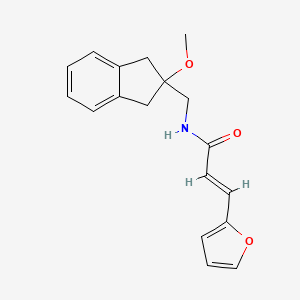
(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Enantioselective Ene-Reduction: The synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, and its ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi, has been reported. This research highlights the potential for enantioselective synthesis using environmentally friendly methods (Jimenez et al., 2019).
Synthesis of Cytotoxic Agents
- Development of Cytotoxic Agents: The synthesis of focused libraries of 2-phenylacrylamides, including analogues related to (E)-3-(furan-2-yl) acrylamide, demonstrated their potential as broad-spectrum cytotoxic agents against various cancer cell lines. This underscores the compound's relevance in cancer research (Tarleton et al., 2013).
Crystal Structure Analysis
- Crystallographic Studies: The crystal structures of related N-tosylacrylamide compounds were analyzed, providing insights into the molecular conformation and potential for further chemical modification (Cheng et al., 2016).
Cyclization and Synthesis Methods
- Cyclization of Alkyl Acrylates: A study on the cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally similar to (E)-3-(furan-2-yl) acrylamide, revealed pathways to various furan derivatives (Pevzner, 2021).
Antiviral Research
- SARS Coronavirus Helicase Inhibition: A compound closely related to (E)-3-(furan-2-yl) acrylamide was found to inhibit the enzymatic activities of SARS coronavirus helicase, suggesting potential antiviral applications (Lee et al., 2017).
Food Chemistry
- Mitigating Acrylamide in Food: Research in food chemistry has focused on mitigating compounds like acrylamide and furan in heat-treated foods due to their potential toxicity (Anese et al., 2013).
Heterocyclic Compound Synthesis
- Synthesis of N-Containing Heterocyclic Compounds: The synthesis of indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives, related to (E)-3-(furan-2-yl) acrylamide, highlights the potential of such compounds in the creation of novel heterocyclic structures (Saberi et al., 2015).
Pharmacological Activities
- Positive Allosteric Modulation: 3-Furan-2-yl-N-p-tolyl-acrylamide, a related compound, was found to be a highly selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like activity in mice. This suggests possible pharmacological applications (Targowska-Duda et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWIWAPQDLCCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
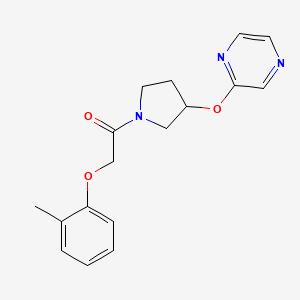
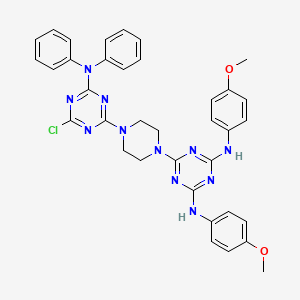
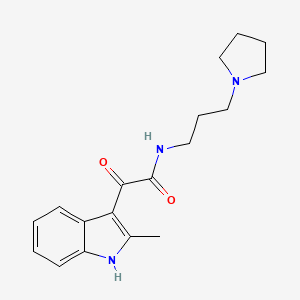
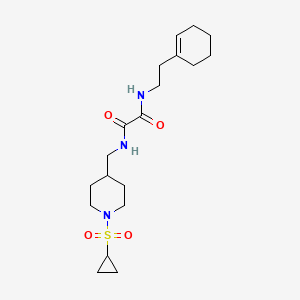
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

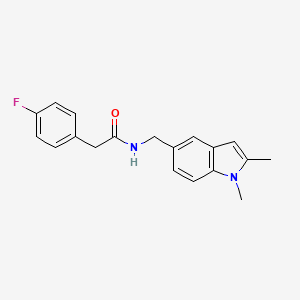
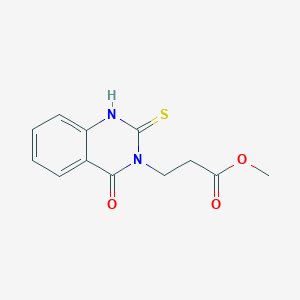
![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)
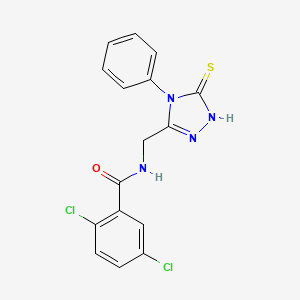
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001319.png)

